N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-2-one core fused with a thioacetamide group, a morpholinoethyl substituent at position 1, and a 2,4-dimethylphenyl moiety linked via the acetamide nitrogen. The thioacetamide linkage (-S-CH2-CO-NH-) provides structural flexibility and influences redox properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-16-6-7-19(17(2)14-16)24-21(28)15-31-22-18-4-3-5-20(18)27(23(29)25-22)9-8-26-10-12-30-13-11-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXAHQBWHAZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 946269-85-8) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological activity.
The molecular formula of the compound is , with a molecular weight of 442.6 g/mol. The structure features a thioacetamide linkage and a cyclopentapyrimidine moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 946269-85-8 |
| Molecular Formula | |
| Molecular Weight | 442.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thioacetamide group facilitates binding to proteins or enzymes involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammation and cancer proliferation.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes and cancer progression .
- Cell Proliferation : It has been observed to induce apoptosis in cancer cells by modulating signaling pathways linked to cell survival and death .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : The compound showed an IC50 value indicating effective inhibition of cell growth in MCF-7 breast cancer cells.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been evaluated through various assays:
- COX Inhibition : It demonstrated moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM .
Case Studies
- Study on COX Inhibition :
- Anticancer Research :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
Several analogs differ in the aryl substituent attached to the acetamide nitrogen:
- N-(2-Isopropylphenyl) derivative (): The bulky isopropyl group may reduce solubility but improve target selectivity via hydrophobic interactions.
- N-(2-Ethyl-6-methylphenyl) derivative (): The ethyl group introduces greater conformational flexibility, which could affect binding kinetics.
Table 1: Impact of Aryl Substituents on Physicochemical Properties
*Predicted using ’s QSAR principles, where electron-withdrawing groups (e.g., Cl) lower log P, while alkyl groups increase it.
Core Modifications: Pyrimidinone vs. Thienopyrimidine
- Cyclopenta[d]pyrimidinone core (Target compound): The oxygen at position 2 creates a hydrogen-bond acceptor site, critical for target engagement.
- Thienopyrimidine analogs (): Replacement of the pyrimidinone oxygen with sulfur (e.g., compound 24) reduces polarity and may enhance metabolic stability. The melting point of 197–198°C for compound 24 is significantly lower than the 282°C observed for the 4-chlorophenyl analog , suggesting weaker crystalline packing due to sulfur’s larger atomic radius.
Spectroscopic and Structural Insights
NMR Profiling
highlights that analogs with minor substituent changes (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl) exhibit nearly identical $^1$H NMR profiles except in regions corresponding to the substituent’s electronic environment. For example:
- Region A (positions 39–44) : Affected by para-substituents (e.g., Cl vs. CH$_3$).
- Region B (positions 29–36) : Sensitive to ortho-substituent steric effects .
Table 2: Key $^1$H NMR Shifts (DMSO-d6, δ ppm)
| Compound | NHCO Signal | Aromatic Protons | SCH$_2$ Signal | |
|---|---|---|---|---|
| Target compound | ~10.2* | 7.2–7.6 | ~4.1 | |
| N-(4-Chlorophenyl) analog | 10.22 | 7.32–7.56 | 4.09 | |
| N-(2,3-Dichlorophenyl) | 10.10 | 7.28–7.82 | 4.12 |
*Inferred from , where NHCO signals remain consistent (±0.1 ppm) across analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
